molecular formula C10H10N2O2 B132135 1-Acetyl-5-methyl-1H-indazol-3(2H)-one CAS No. 152839-61-7

1-Acetyl-5-methyl-1H-indazol-3(2H)-one

Cat. No.: B132135
CAS No.: 152839-61-7
M. Wt: 190.2 g/mol
InChI Key: FDIUAXHGEFERIJ-UHFFFAOYSA-N
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Description

1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound featuring an indazole core substituted with an acetyl group at the 1-position and a methyl group at the 5-position. Indazole derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. This compound’s structural features make it a candidate for studying structure-activity relationships (SAR) in drug discovery and materials science.

Properties

CAS No.

152839-61-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

1-acetyl-5-methyl-2H-indazol-3-one

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14)

InChI Key

FDIUAXHGEFERIJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(NC2=O)C(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)N(NC2=O)C(=O)C

Synonyms

3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl-

Origin of Product

United States

Comparison with Similar Compounds

3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 5-01)

Key Differences :

  • Core Structure : Compound 5-01 contains a benzimidazolone scaffold (fused benzene and imidazole rings) compared to the indazolone core of the target compound.
  • Substituents : The acetyl group is at C3 in 5-01 versus N1 in the target compound. Additionally, 5-01 has an isopropyl group at N1, whereas the target compound has a methyl group at C4.
  • Physicochemical Properties :
    • Melting Point : 5-01 exhibits a melting point of 146–148°C, influenced by its rigid benzimidazolone core and substituent packing.
    • NMR Data : The acetyl group in 5-01 causes distinct shifts (e.g., 2.75 ppm for CH3 in $^1$H NMR), while the indazolone’s acetyl group would likely show upfield/downfield shifts depending on conjugation.

Table 1: Comparative Data for Indazolone and Benzimidazolone Derivatives

Property 1-Acetyl-5-methyl-1H-indazol-3(2H)-one 3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
Core Structure Indazolone Benzimidazolone
Molecular Formula C${10}$H${9}$N${2}$O${2}$ C${13}$H${16}$N${2}$O${2}$
Key Substituents Acetyl (N1), Methyl (C5) Acetyl (C3), Isopropyl (N1), Methyl (C5)
Melting Point Data not available in sources 146–148°C
$^1$H NMR (CH3 groups) Predicted ~2.3–2.8 ppm 2.39 ppm (C5-CH3), 2.75 ppm (C3-COCH3)

Isoquinolin-1(2H)-one and Dihydroisobenzoquinoline-3(2H)-one

Key Differences :

  • Ring System: These compounds feature larger fused-ring systems (isoquinoline or isobenzoquinoline) compared to the bicyclic indazolone.
  • Synthetic Routes: Synthesized via transition metal-free cascade reactions of alkynols and imines, contrasting with indazolone derivatives, which often require metal catalysts or acetylation protocols.

Hydrogen Bonding and Crystallography

The indazolone core’s hydrogen-bonding capacity differs from benzimidazolones due to variations in nitrogen positioning. For example, the indazolone’s N2-H may form stronger intermolecular hydrogen bonds compared to the benzimidazolone’s N1-H, influencing crystal packing and solubility. Tools like SHELXL and ORTEP-3 are critical for analyzing these interactions in crystallographic studies.

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